H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2
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Description
H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2 is a peptide consisting of 18 amino acids. Peptides are short chains of amino acids that are involved in a variety of biological processes in the body. This peptide has been studied for its potential applications in various scientific research areas, such as in vivo and in vitro experiments and for its biochemical and physiological effects.
Scientific Research Applications
Structural and Conformational Studies
- Structural Insights : Research on similar peptides, like the polyphemusins and their analogs, has shown significant activity against HIV-1. Specifically, T140, a peptide with a somewhat similar structure, has been studied using 2D NMR and MD simulations, revealing an antiparallel beta-sheet structure crucial for its anti-HIV activity (Tauro, Coutinho, & Srivastava, 2003).
Biological Activity and Function
- Immunomodulatory Activity : Peptides containing similar structures have demonstrated immunomodulatory effects. For instance, CTP-1, a disulphide bridged heptapeptide, showed significant immunological responses in various tests, indicating potential medical uses for similar structured peptides (Wieczorek, Zimecki, Trojnar, & Siemion, 1996).
- Antiviral Properties : POL3026, another peptide with a similar sequence, was found to be a potent CXCR4 antagonist with significant anti-HIV activity, suggesting that peptides with related sequences may exhibit antiviral properties (Moncunill et al., 2008).
Peptide Synthesis and Modification
- Peptide Synthesis Techniques : The synthesis of peptides with similar sequences has been achieved through various methods, including the use of water-soluble coupling reagents. This approach allows selective acylation of residues like Arg and Lys, enhancing the efficiency of peptide synthesis (Kouge, Koizumi, Okai, & Kato, 1987).
properties
IUPAC Name |
(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDHDBBOJNZKY-LNDHEDFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H140N34O19S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2066.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2 |
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